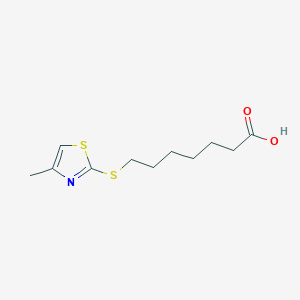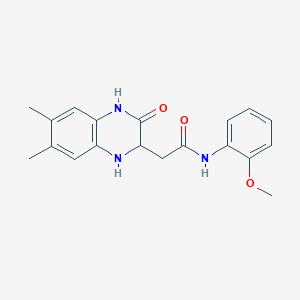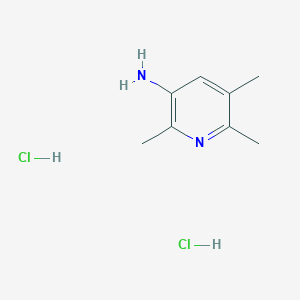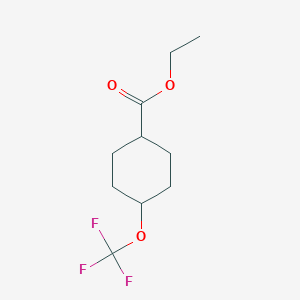
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea” is a unique chemical with the linear formula C14H13FN2O2. It has a molecular weight of 260.27 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The compound has a linear formula of C14H13FN2O2 and a molecular weight of 260.27 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactivity
One area of research focuses on the synthesis and reactivity of compounds related to 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea. For example, reactions involving isocyanates and aminotetrazole derivatives have been investigated to explore the formation of urea derivatives and their cyclization products. Such studies provide insights into the synthesis pathways that could potentially apply to the compound , highlighting the versatility and reactivity of tetrazolyl and urea functionalities in organic synthesis (Peet, 1987).
Anticancer and Enzyme Inhibition Studies
Research has also been conducted on the synthesis and biological evaluation of urea derivatives, including their enzyme inhibition and anticancer properties. Studies demonstrate that certain urea derivatives exhibit promising in vitro anticancer activity and enzyme inhibition, suggesting that compounds with similar structural motifs, such as 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea, might possess similar biological activities. This opens avenues for the development of new therapeutic agents based on the modification of the urea moiety (Mustafa, Perveen, & Khan, 2014).
Material Science and Molecular Electronics
In material science, compounds incorporating tetrazolyl and urea functionalities have been explored for their potential applications in molecular electronics and photonic materials. The structural properties of such compounds, including their electron-donating and accepting capabilities, make them suitable candidates for use in light-emitting diodes (LEDs) and as components in molecular electronic devices. Research into the electrical and photophysical properties of these materials can lead to the development of new technologies based on organic compounds (Cheng, Liao, Shih, Shih, & Hsu, 2011).
Fluorescence and Sensing Applications
The unique electronic structure of tetrazole and urea derivatives also makes them interesting candidates for fluorescence-based sensing applications. Studies have shown that certain N-acylureido compounds, which share structural similarities with 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea, exhibit strong solvatochromic fluorescence, allowing for the detection of analytes such as alcohols, carboxylic acids, and fluoride ions. This indicates potential applications in chemical sensing and environmental monitoring (Bohne, Ihmels, Waidelich, & Yihwa, 2005).
Safety and Hazards
Sigma-Aldrich provides this compound to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
Propriétés
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c1-25-14-5-3-2-4-13(14)19-16(24)18-10-15-20-21-22-23(15)12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPCZIZMAWMTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

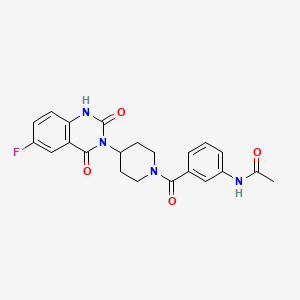

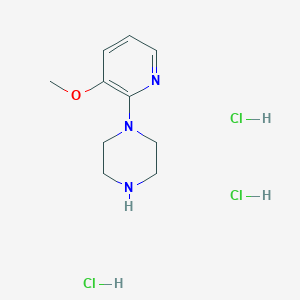
![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2699044.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2699049.png)

![1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2699052.png)
![(2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2699054.png)
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid](/img/structure/B2699057.png)
